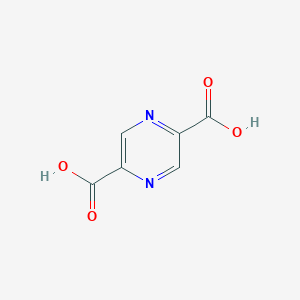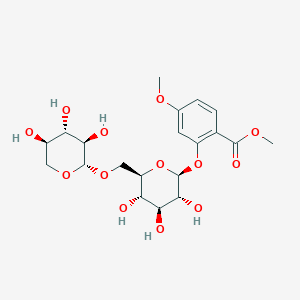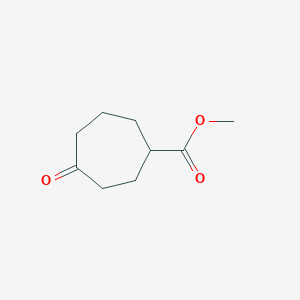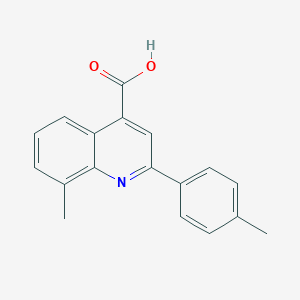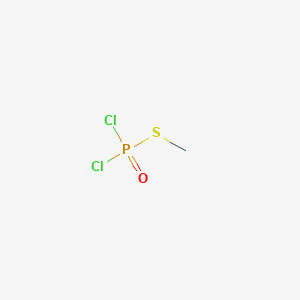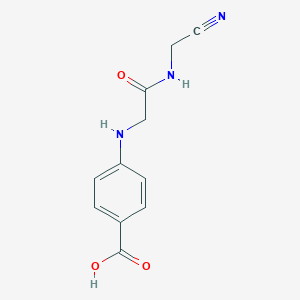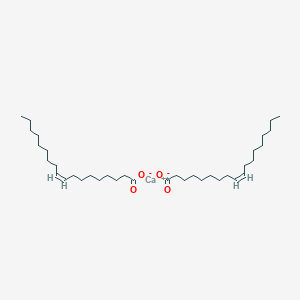![molecular formula C14H19N3O5S B093128 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea CAS No. 19288-66-5](/img/structure/B93128.png)
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea
描述
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea, also known as NBU-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the regulation of various physiological processes such as blood pressure, platelet aggregation, and smooth muscle relaxation.
作用机制
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea exerts its inhibitory effect on sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule that mediates the physiological effects of sGC activation. The inhibition of sGC by 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea can lead to a decrease in blood pressure, inhibition of platelet aggregation, and relaxation of smooth muscle.
生化和生理效应
The biochemical and physiological effects of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea are primarily related to its inhibition of sGC activity. This can lead to a decrease in blood pressure, inhibition of platelet aggregation, and relaxation of smooth muscle. 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has been shown to be effective in reducing pulmonary arterial pressure in animal models of pulmonary hypertension, and has also been shown to have anti-inflammatory effects in vitro.
实验室实验的优点和局限性
One of the main advantages of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is its high potency and specificity for sGC inhibition. This makes it a useful tool for studying the role of sGC in various physiological and pathological processes. However, one of the limitations of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the use of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea in vivo can be challenging due to its rapid metabolism and clearance.
未来方向
There are several potential future directions for research on 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea. Another potential direction is the investigation of the therapeutic potential of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea in various disease states, such as pulmonary hypertension and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea, and to explore its potential use in the treatment of inflammatory disorders.
合成方法
The synthesis of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea involves the reaction of 3-nitro-p-tolylsulfonyl isocyanate with cyclohexylamine in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.
科学研究应用
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has been widely used in scientific research as a tool to study the role of sGC in various physiological and pathological processes. It has been shown to be effective in inhibiting sGC activity in vitro and in vivo, and has been used to investigate the role of sGC in cardiovascular diseases, pulmonary hypertension, and other conditions. 1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea has also been used to study the cGMP-dependent signaling pathway, which is involved in the regulation of smooth muscle relaxation and platelet aggregation.
属性
IUPAC Name |
1-cyclohexyl-3-(4-methyl-3-nitrophenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-10-7-8-12(9-13(10)17(19)20)23(21,22)16-14(18)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVKYMVGCJODMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940960 | |
| Record name | N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea | |
CAS RN |
19288-66-5 | |
| Record name | N-[(Cyclohexylamino)carbonyl]-4-methyl-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19288-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-((3-nitro-p-tolyl)sulphonyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019288665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Cyclohexyl-N-(4-methyl-3-nitrobenzene-1-sulfonyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-3-[(3-nitro-p-tolyl)sulphonyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




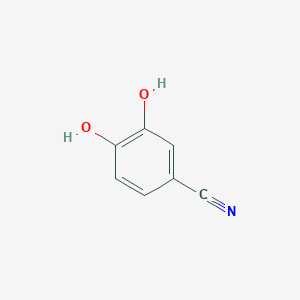
![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


